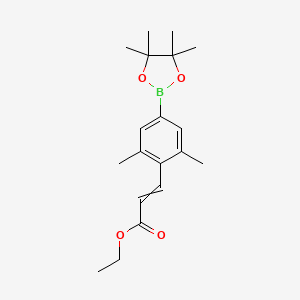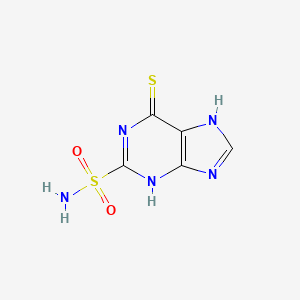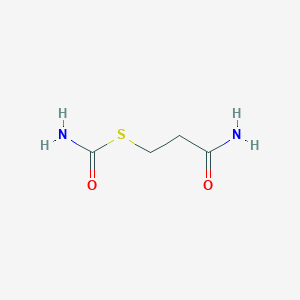
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine is a complex organic compound characterized by its unique structure, which includes a fluorenyl group and a methylated amine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine typically involves the reaction of fluorenyl derivatives with methylamine under controlled conditions. One common method includes the use of fluorenylmethoxycarbonyl (Fmoc) protected amino acids, which are then reacted with methylamine to form the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of automated systems and advanced purification techniques to ensure consistency and quality.
Analyse Des Réactions Chimiques
Types of Reactions
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form fluorenones under specific conditions.
Reduction: Reduction reactions can convert it back to its original state or other derivatives.
Common Reagents and Conditions
Oxidation: Potassium hydroxide (KOH) in tetrahydrofuran (THF) under aerobic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4).
Substitution: Sodium azide (NaN3) and isobutoxycarbonyl chloride (IBC-Cl) are frequently used.
Major Products
The major products formed from these reactions include fluorenones, reduced fluorenes, and various substituted fluorenes depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine involves its interaction with specific molecular targets and pathways. The fluorenyl group can participate in π-π stacking interactions, while the methylated amine can form hydrogen bonds and other interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
9H-Fluoren-9-one: A closely related compound with a ketone group instead of an amine.
9-(Trimethylsilyl)fluorene: Another derivative with a trimethylsilyl group.
Fmoc-protected amino acids: Compounds with similar fluorenyl groups used in peptide synthesis
Uniqueness
9-(9H-fluoren-9-yl)-N-methyl-fluoren-9-amine is unique due to its combination of a fluorenyl group and a methylated amine, which imparts distinct chemical properties and reactivity. This makes it particularly valuable in synthetic chemistry and various research applications.
Propriétés
Numéro CAS |
6269-19-8 |
|---|---|
Formule moléculaire |
C27H21N |
Poids moléculaire |
359.5 g/mol |
Nom IUPAC |
9-(9H-fluoren-9-yl)-N-methylfluoren-9-amine |
InChI |
InChI=1S/C27H21N/c1-28-27(24-16-8-6-12-20(24)21-13-7-9-17-25(21)27)26-22-14-4-2-10-18(22)19-11-3-5-15-23(19)26/h2-17,26,28H,1H3 |
Clé InChI |
DUYXBOJVOSYSMS-UHFFFAOYSA-N |
SMILES canonique |
CNC1(C2=CC=CC=C2C3=CC=CC=C31)C4C5=CC=CC=C5C6=CC=CC=C46 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,5-Dimethyl-4-[(2-nitrophenyl)methylidene]-4H-pyrazole](/img/structure/B14000740.png)

![Methyl 4-[({8-amino-6-[(ethoxycarbonyl)amino]pyrido[2,3-b]pyrazin-2-yl}methyl)(methyl)amino]benzoate](/img/structure/B14000753.png)



![4-[(4-Methoxybenzyl)(nitroso)amino]benzoic acid](/img/structure/B14000797.png)

![4-Hydroxy-3,4-dihydro-[1,1'-biphenyl]-4-carboxamide](/img/structure/B14000799.png)





